molecular formula C18H20N2O B11792852 (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11792852
M. Wt: 280.4 g/mol
InChI Key: PHCAQDXTLLHDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a piperidine moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-6-chloropyridin-3-amine with piperidine under basic conditions to form the piperidinyl-substituted pyridine. This intermediate is then reacted with benzoyl chloride to introduce the phenylmethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the phenyl group can contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

(5-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C18H20N2O/c1-14-12-16(17(21)15-8-4-2-5-9-15)13-19-18(14)20-10-6-3-7-11-20/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3

InChI Key

PHCAQDXTLLHDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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